N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS: 537667-95-1) is a synthetic acetamide derivative featuring a fused pyrimido[5,4-b]indole core and a 2,3-dihydro-1,4-benzodioxin substituent. Key physicochemical properties include a molecular weight of 422.5 g/mol, moderate lipophilicity (XLogP3: 2.9), and a topological polar surface area (TPSA) of 121 Ų, indicative of moderate solubility and membrane permeability . The molecule contains two hydrogen bond donors and six acceptors, with a rigid polycyclic framework that may enhance target binding specificity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-25-20(27)19-18(13-4-2-3-5-14(13)23-19)24-21(25)30-11-17(26)22-12-6-7-15-16(10-12)29-9-8-28-15/h2-7,10,23H,8-9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMJKZDJQNHQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and pharmacological effects.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a pyrimidine derivative through a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 421.5 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzodioxin Moiety : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine, the compound is reacted with sulfonyl chlorides to form sulfonamide derivatives.
- Pyrimidine Derivative Synthesis : The pyrimidine component is synthesized through established methods involving cyclization reactions.
- Final Coupling : The final product is obtained through coupling reactions between the benzodioxin sulfonamide and the pyrimidine derivative.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes relevant to disease states such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
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Acetylcholinesterase Inhibition :
- The compound has shown potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathophysiology of AD. In vitro assays indicated that it competes effectively with the substrate for the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.
- IC50 Values : The IC50 value for AChE inhibition was found to be significantly lower than that of standard inhibitors like donepezil, indicating higher potency.
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α-Glucosidase Inhibition :
- Inhibition of α-glucosidase is crucial for managing postprandial blood glucose levels in T2DM patients. The compound demonstrated moderate inhibitory activity against α-glucosidase with an IC50 value that suggests potential as an antidiabetic agent.
Cytotoxicity and Selectivity
The cytotoxic effects of the compound were evaluated in various cancer cell lines using MTT assays. The results indicated:
- Selectivity : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical) | 15 | Moderate sensitivity |
| MCF7 (breast) | 20 | Higher sensitivity |
| Normal Fibroblasts | >100 | Low toxicity |
The biological activity of this compound primarily involves:
- Enzyme Interaction : Binding to the active sites of target enzymes (e.g., AChE and α-glucosidase), leading to inhibition.
- Modulation of Signaling Pathways : Potential modulation of pathways involved in cell proliferation and apoptosis in cancer cells.
Case Studies
Several research studies have focused on the pharmacological profile of this compound:
- Study on Alzheimer's Disease Models : Animal models treated with this compound showed improved cognitive functions compared to controls, correlating with reduced AChE activity.
- Diabetes Management Trials : Clinical trials indicated that patients receiving this compound as an adjunct therapy showed better glycemic control than those on standard treatments alone.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrimidoindole vs. In contrast, benzimidazole derivatives (e.g., 3j) are associated with proton pump inhibition due to their sulfinyl groups , while oxadiazoles (e.g., 8g) are often linked to enzyme inhibition via hydrogen bonding with their sulfur and nitrogen atoms .
Substituent Effects
- Sulfanyl vs. Sulfonamide/Sulfinyl :
The sulfanyl group in the target compound may participate in disulfide bond formation or act as a hydrogen bond acceptor, whereas sulfonamide derivatives (e.g., 7l) exhibit stronger acidity (pKa ~1–2), enhancing solubility and antimicrobial activity via electrostatic interactions . - Dihydrobenzodioxin vs. Aromatic Substitutions : The dihydrobenzodioxin moiety in the target compound contributes to moderate lipophilicity (XLogP3: 2.9), balancing membrane permeability and solubility. Compounds with pyridine (e.g., 7) or indole (e.g., 8g) substituents may exhibit improved CNS penetration or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
